2-[2-Oxo(2-oxo-2,3-dihydro-1H-indol-3-yl)acetamido]benzoic acid

Medicinal Chemistry Enzymology Pharmacology

2-[2-Oxo(2-oxo-2,3-dihydro-1H-indol-3-yl)acetamido]benzoic acid is a synthetic heterocyclic compound belonging to the oxindole acetamido benzoic acid class. Its molecular formula is C17H12N2O5 with a molecular weight of 324.29 g/mol and a calculated LogP of 1.79.

Molecular Formula C17H12N2O5
Molecular Weight 324.29 g/mol
CAS No. 90656-39-6
Cat. No. B12932838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-Oxo(2-oxo-2,3-dihydro-1H-indol-3-yl)acetamido]benzoic acid
CAS90656-39-6
Molecular FormulaC17H12N2O5
Molecular Weight324.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C(=O)N2)C(=O)C(=O)NC3=CC=CC=C3C(=O)O
InChIInChI=1S/C17H12N2O5/c20-14(13-9-5-1-3-7-11(9)18-15(13)21)16(22)19-12-8-4-2-6-10(12)17(23)24/h1-8,13H,(H,18,21)(H,19,22)(H,23,24)
InChIKeyRJYVDYWWXFGISO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Data Sheet for 2-[2-Oxo(2-oxo-2,3-dihydro-1H-indol-3-yl)acetamido]benzoic acid (CAS 90656-39-6): Physicochemical and Sourcing Baseline


2-[2-Oxo(2-oxo-2,3-dihydro-1H-indol-3-yl)acetamido]benzoic acid is a synthetic heterocyclic compound belonging to the oxindole acetamido benzoic acid class. Its molecular formula is C17H12N2O5 with a molecular weight of 324.29 g/mol and a calculated LogP of 1.79 . The structure features an oxindole core linked via an acetamido bridge to a benzoic acid moiety. Basic sourcing data confirms its cataloged existence but highlights the absence of established commercial suppliers or documented biological profiling .

Risk of Generic Substitution for 2-[2-Oxo(2-oxo-2,3-dihydro-1H-indol-3-yl)acetamido]benzoic acid (CAS 90656-39-6)


Generic substitution among in-class oxindole acetamides fails due to the absence of published comparative performance data. Without quantitative SAR, selectivity, or ADMET profiles, any oxindole-acetamido-benzoic acid analog represents an uncharacterized functional risk. A simple potency or structural similarity assumption cannot guarantee equivalent efficacy, pharmacokinetics, or target profile, making unverified interchange scientifically indefensible and incompatible with data-driven procurement standards.

Quantitative Performance Evidence for 2-[2-Oxo(2-oxo-2,3-dihydro-1H-indol-3-yl)acetamido]benzoic acid (CAS 90656-39-6)


Comparative Selectivity and Potency Profiling Against Closest Analogs

A systematic search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, PubMed) yielded zero quantitative head-to-head comparisons for 2-[2-Oxo(2-oxo-2,3-dihydro-1H-indol-3-yl)acetamido]benzoic acid against any named analog, alternative, or class representative. No published IC50, Ki, EC50, selectivity ratio, pharmacokinetic parameter, or in vivo efficacy metric was retrievable for this specific CAS number. Consequently, a data-grounded differentiation claim cannot be constructed for this compound at present.

Medicinal Chemistry Enzymology Pharmacology

Validated Application Scenarios for 2-[2-Oxo(2-oxo-2,3-dihydro-1H-indol-3-yl)acetamido]benzoic acid (CAS 90656-39-6)


Exploratory Medicinal Chemistry and Scaffold Decoration

The compound's oxindole-acetamido-benzoic acid architecture may serve as a starting point for fragment-based or ligand-based design campaigns targeting enzyme inhibition (e.g., kinases, IDO1, PLA2) where analogous indole-3-acetamide scaffolds have shown utility. Its selection would be driven purely by synthetic accessibility and structural novelty rather than proven target engagement.

Analytical Reference Standard Procurement

If a certified reference standard is required for HPLC-MS method development or impurity profiling of synthetic schemes involving oxindole-acid intermediates, this compound could be procured as an analytical standard. Its utility here depends solely on chemical identity and purity, not on comparative biological performance.

Metabolite Identification and Synthesis

Given the known endogenous metabolism of isatin to anthranilic acid and oxindole derivatives, this compound may function as a synthetic metabolite surrogate or intermediate in tryptophan catabolism studies. Its value is measured by its structural fidelity to proposed metabolic pathways, not by direct bioactivity comparisons.

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